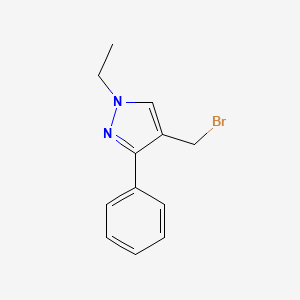

4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole

CAS No.: 2090960-12-4

Cat. No.: VC3160447

Molecular Formula: C12H13BrN2

Molecular Weight: 265.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090960-12-4 |

|---|---|

| Molecular Formula | C12H13BrN2 |

| Molecular Weight | 265.15 g/mol |

| IUPAC Name | 4-(bromomethyl)-1-ethyl-3-phenylpyrazole |

| Standard InChI | InChI=1S/C12H13BrN2/c1-2-15-9-11(8-13)12(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |

| Standard InChI Key | ZUFOYYBLCAOAIX-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)C2=CC=CC=C2)CBr |

| Canonical SMILES | CCN1C=C(C(=N1)C2=CC=CC=C2)CBr |

Introduction

Chemical Identity and Structural Characteristics

4-(Bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole is a substituted pyrazole compound with the molecular formula C₁₂H₁₃BrN₂ . The structure features a pyrazole core (a five-membered heterocyclic ring containing two adjacent nitrogen atoms) with three key substituents: a bromomethyl group at the 4-position, an ethyl group attached to one of the nitrogen atoms (N1), and a phenyl group at the 3-position. This arrangement of functional groups confers unique chemical properties and potential reactivity patterns that distinguish it from other pyrazole derivatives.

The compound contains a reactive bromomethyl functional group, which serves as an important site for nucleophilic substitution reactions. The presence of this group makes the compound particularly valuable as a synthetic intermediate for further functionalization. The N1-ethyl substitution pattern affects the compound's electronic distribution, while the 3-phenyl group contributes to its lipophilicity and potential interactions with biological targets.

Structural Significance

The pyrazole core of this compound belongs to a class of nitrogen heterocycles widely recognized for their diverse biological activities . The specific substitution pattern in 4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole creates a unique electronic environment that influences its chemical behavior and potential applications. The phenyl substituent at the 3-position likely enhances the compound's ability to engage in π-π stacking interactions with aromatic amino acid residues in protein binding sites, a feature often important in drug-receptor interactions.

Physical and Chemical Properties

While specific experimental data for 4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole is limited in the available literature, its properties can be extrapolated based on structural features and data from similar compounds.

Physical Properties

Based on structural analysis and comparison with similar pyrazole derivatives, 4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole likely appears as a crystalline solid at room temperature. Like other halogenated pyrazoles, it presumably has limited water solubility but would be soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide (DMF). The lipophilic character contributed by both the phenyl and ethyl groups enhances its solubility in non-polar solvents.

Chemical Properties

The reactivity of this compound is primarily determined by the bromomethyl group at the 4-position, which serves as an electrophilic center for nucleophilic substitution reactions. The compound can potentially undergo several reaction types:

-

Nucleophilic substitution reactions at the bromomethyl position

-

Metal-catalyzed coupling reactions utilizing the carbon-bromine bond

-

Base-mediated elimination reactions

-

Coordination chemistry involving the nitrogen atoms of the pyrazole ring

The pyrazole ring itself demonstrates stability under various reaction conditions, making selective functionalization at the bromomethyl position feasible without affecting the heterocyclic core.

Synthesis Methods

The synthesis of 4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole can be approached through several strategies based on established methods for preparing substituted pyrazoles.

From 1-Ethyl-3-phenyl-1H-pyrazole

A viable approach would involve the synthesis of 1-ethyl-3-phenyl-1H-pyrazole as a precursor, followed by bromination of a methyl group at the 4-position:

-

Formation of 1-ethyl-3-phenyl-1H-pyrazole through cyclization of appropriate hydrazine derivatives with suitable carbonyl compounds

-

Introduction of a methyl group at the 4-position via directed metalation or other C-H functionalization methods

-

Selective bromination of the methyl group using N-bromosuccinimide (NBS) or other brominating agents

Palladium-Catalyzed Cross-Coupling Approach

Based on information from search result , palladium-catalyzed cross-coupling reactions represent powerful tools for the functionalization of nitrogen heterocycles, including pyrazoles. The synthesis could involve:

-

Preparation of a suitable pyrazole triflate intermediate

-

Introduction of the phenyl group via Suzuki coupling with phenylboronic acid

-

Installation of the bromomethyl group through appropriate functionalization methods

Challenges in Synthesis

The selective functionalization of the pyrazole ring presents challenges due to the potential for multiple reactive sites. Careful control of reaction conditions and selection of appropriate reagents would be necessary to achieve regioselectivity in the synthesis . The use of protecting groups might be required to prevent undesired reactivity at the nitrogen atoms during certain synthetic steps.

Structure-Activity Relationships

Understanding the structure-activity relationships of pyrazole derivatives provides insight into the potential biological activity of 4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole.

Comparative Analysis

The following table compares 4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole with structurally related pyrazole derivatives mentioned in the literature:

Future Research Directions

Several promising avenues for future research on 4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole can be identified:

Synthetic Methodology Development

The development of efficient, regioselective methods for synthesizing this compound would enhance its accessibility for research purposes. Potential approaches include:

-

Optimization of palladium-catalyzed cross-coupling reactions for the functionalization of the pyrazole core

-

Exploration of green chemistry approaches to minimize environmental impact during synthesis

-

Development of one-pot synthetic procedures to improve efficiency

Biological Activity Screening

Comprehensive screening of this compound for various biological activities would provide valuable insights into its potential pharmaceutical applications:

-

Anti-inflammatory activity assessment, given the documented activity of similar pyrazoles

-

Evaluation of anticancer properties, particularly against cell lines where other pyrazole derivatives have shown promise

-

Investigation of potential antimicrobial activity

Structure Modification Studies

Systematic modification of the compound's structure could lead to derivatives with enhanced properties:

-

Replacement of the bromomethyl group with other functional groups to modulate reactivity

-

Variation of the N1-substituent to explore effects on lipophilicity and biological activity

-

Introduction of additional substituents on the phenyl ring to investigate structure-activity relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume